molecular formula C28H25N3O3S B2553008 2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 1005261-57-3

2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No.: B2553008
CAS No.: 1005261-57-3
M. Wt: 483.59
InChI Key: TWFMEZWEOBBCSZ-UHFFFAOYSA-N
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Description

The compound 2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a structurally complex molecule featuring:

  • A tetrahydrobenzo[b]thiophene core substituted with a carbonitrile group at position 2.
  • A fused pyrrolo[3,4-d]isoxazole-dione moiety (4,6-dioxo) at position 2 of the thiophene ring.
  • o-Tolyl (2-methylphenyl) and p-tolyl (4-methylphenyl) substituents on the pyrrolo-isoxazole ring.

Properties

IUPAC Name

2-[2-(2-methylphenyl)-3-(4-methylphenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-16-11-13-18(14-12-16)24-23-25(34-31(24)21-9-5-3-7-17(21)2)27(33)30(26(23)32)28-20(15-29)19-8-4-6-10-22(19)35-28/h3,5,7,9,11-14,23-25H,4,6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFMEZWEOBBCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=C(C5=C(S4)CCCC5)C#N)ON2C6=CC=CC=C6C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (CAS Number: 1005261-57-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. Its complex structure includes multiple functional groups that may contribute to its pharmacological properties.

Molecular Characteristics

  • Molecular Formula: C28H25N3O3S
  • Molecular Weight: 483.59 g/mol
  • Purity: Typically around 95% .

Biological Activity Overview

The biological activity of this compound has been largely investigated in the context of its potential as an acetylcholinesterase (AChE) inhibitor and its effects on various cellular processes.

Acetylcholinesterase Inhibition

Research indicates that derivatives related to this compound exhibit significant AChE inhibitory activity. For instance, pyrrolo-isoxazole derivatives have shown IC50 values comparable to known AChE inhibitors like donepezil. One study reported that certain derivatives had IC50 values ranging from 17.5 nM to 19.1 nM, outperforming donepezil which had an IC50 of 21.5 nM .

Study 1: AChE Inhibition

In a study focusing on pyrrolo-isoxazole benzoic acid derivatives, several compounds were synthesized and evaluated for their AChE inhibitory properties. The most potent compound exhibited an IC50 of 17.5 nM and significantly improved memory retention in scopolamine-induced amnesia models in mice . This suggests that similar structures may yield beneficial effects in cognitive disorders.

Study 2: Antibacterial Efficacy

Another investigation into related compounds revealed their effectiveness against clinical strains of E. coli and P. aeruginosa. The most effective derivative showed a minimum inhibitory concentration (MIC) of 10 µg/mL against both bacterial strains . This highlights the potential for the target compound to exhibit similar antibacterial properties.

Data Tables

Biological Activity IC50 Value Reference
AChE Inhibition17.5 nM
Antibacterial ActivityMIC = 10 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares its tetrahydrobenzo[b]thiophene-3-carbonitrile core with several synthesized derivatives (Table 1). Key structural variations include:

Table 1: Comparison of Structural and Physical Properties
Compound Name Substituents Melting Point (°C) Synthesis Method References
Target Compound o-Tolyl, p-Tolyl, pyrrolo-isoxazole-dione Not reported Not specified -
2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Phenyl, dioxoisoindolinyl 277–278 Reaction with phthalic anhydride
2-(2,5-Dioxopyrrolidin-1-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Phenyl, dioxopyrrolidinyl Not reported Aminothiophene + succinic anhydride
2-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-ylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Phenyl, pyrazolylamino 280–282 Condensation with pyrazole derivatives
2-(4-Chlorophenyl)-3-(thiophen-2-yl)-5-(p-tolyl)pyrrolo[3,4-d]isoxazole-dione Chlorophenyl, thienyl, p-tolyl Not reported Not specified
Key Observations:

Substituent Impact on Physical Properties: Electron-donating groups (e.g., methyl in o-/p-tolyl) may enhance solubility in non-polar solvents compared to electron-withdrawing groups (e.g., chloro in ). Melting points vary significantly: Derivatives with rigid aromatic substituents (e.g., dioxoisoindolinyl in ) exhibit higher melting points (~277°C) than those with flexible hydrazone moieties (~135°C in ).

Synthetic Strategies :

  • Cyclization with anhydrides (e.g., phthalic or succinic) is a common method for introducing dioxo moieties ().
  • The target compound’s pyrrolo-isoxazole-dione group likely arises from a similar cyclization, though specific details are absent in the evidence.

Spectroscopic and Analytical Comparisons

Nuclear Magnetic Resonance (NMR):
  • highlights the utility of NMR for deducing substituent positions via chemical shift analysis. For example, protons in regions A (39–44 ppm) and B (29–36 ppm) show distinct shifts when substituents alter the electronic environment .
  • The target compound’s o-tolyl and p-tolyl groups would likely cause upfield/downfield shifts in aromatic proton regions, comparable to shifts observed in for p-tolyl and chlorophenyl analogues.
X-ray Crystallography:
  • Derivatives like those in and likely employed similar tools for structural validation.

Reactivity and Functionalization

  • The carbonitrile group at position 3 (common across all analogues) serves as a versatile handle for further functionalization, such as hydrolysis to carboxylic acids or cyclization to tetrazole rings.
  • The dioxo groups in the pyrrolo-isoxazole ring may participate in hydrogen bonding, influencing molecular packing or target binding in biological systems.

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